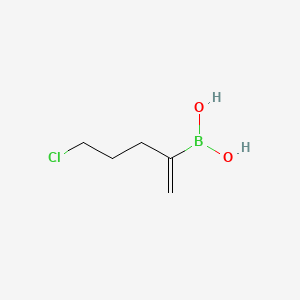
(5-Chloropent-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropent-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pentenyl chain. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-1-en-2-yl)boronic acid typically involves the hydroboration of 5-chloropent-1-yne followed by oxidation. The reaction conditions often include the use of a borane complex such as borane-tetrahydrofuran (BH3-THF) in an inert atmosphere, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloropent-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts in the presence of phosphine ligands.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pentenyl boronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Chloropent-1-en-2-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules.
Biology and Medicine
In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may be investigated for similar applications due to its boronic acid functionality.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various production processes.
Wirkmechanismus
The mechanism of action of (5-Chloropent-1-en-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloropent-1-yn-1-yl)boronic acid: Similar structure but with an alkyne group instead of an alkene.
(5-Chloropent-1-en-1-yl)boronic acid: Similar structure but with the boronic acid group attached to the first carbon.
(5-Chloropent-1-en-3-yl)boronic acid: Similar structure but with the boronic acid group attached to the third carbon.
Uniqueness
(5-Chloropent-1-en-2-yl)boronic acid is unique due to its specific positioning of the boronic acid group on the second carbon of the pentenyl chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C5H10BClO2 |
|---|---|
Molekulargewicht |
148.40 g/mol |
IUPAC-Name |
5-chloropent-1-en-2-ylboronic acid |
InChI |
InChI=1S/C5H10BClO2/c1-5(6(8)9)3-2-4-7/h8-9H,1-4H2 |
InChI-Schlüssel |
LEAAYSGTDBAXJI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)CCCCl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



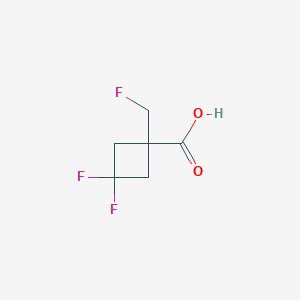
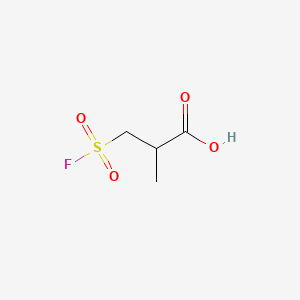
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
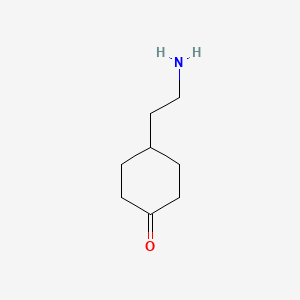
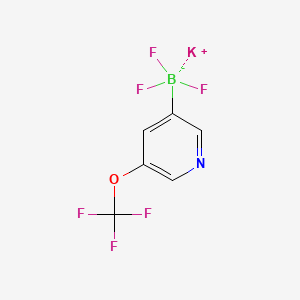
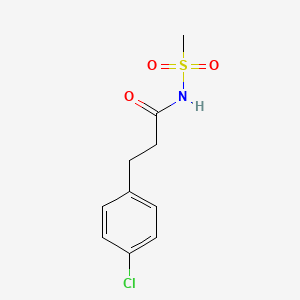
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
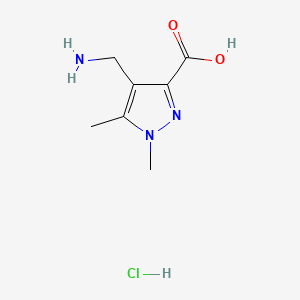
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
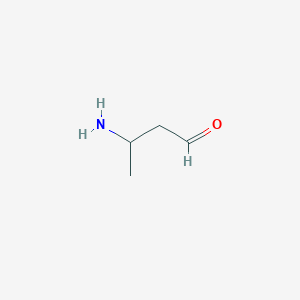
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
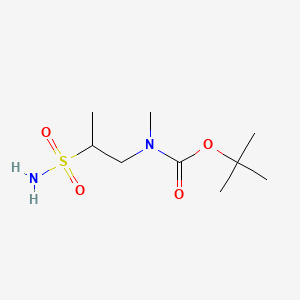
![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)
